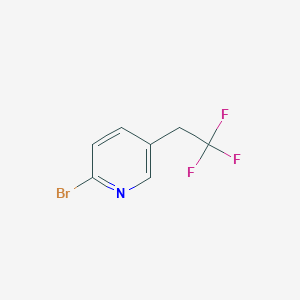

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-5-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYYQBKZTHHGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrophilic Aromatic Bromination

Electrophilic bromination of 5-(trifluoroethyl)pyridine could proceed via classical methods using bromine (Br₂) or bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. However, the electron-withdrawing nature of the trifluoroethyl group (-CF₂CF₃) deactivates the ring, potentially necessitating harsh conditions or directing groups to enhance reactivity.

Example Protocol (Hypothetical):

Directed ortho-Metalation (DoM)

Directed metalation strategies using strong bases (e.g., LDA or LTMP) can facilitate regioselective bromination. The trifluoroethyl group may act as a directing group, though its weak coordination capability could limit efficacy.

Optimization Considerations:

-

Base: LiTMP (2.2 equiv) in THF at -78°C

-

Electrophile: Br₂ or CBr₄

-

Yield: Variable, dependent on steric and electronic effects.

Introduction of the Trifluoroethyl Group to 2-Bromopyridine

Radical Trifluoroethylation

Radical-mediated processes using trifluoroethyl iodide (CF₃CH₂I) and a radical initiator (e.g., AIBN) offer a pathway to install the trifluoroethyl group. This method is advantageous for its tolerance of halogen substituents.

Reaction Conditions:

-

Substrate: 2-Bromopyridine

-

Reagents: CF₃CH₂I (1.5 equiv), AIBN (0.1 equiv), DMF, 80°C, 24 h

Multi-Step Synthesis from Pyridine Precursors

A four-step synthesis analogous to the method for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine could be adapted:

Step 1: Malonate Addition

Reaction: Nucleophilic aromatic substitution of 2-chloro-5-nitro-3-(trifluoroethyl)pyridine with diethyl malonate.

Step 2: Hydrolysis and Decarboxylation

Reaction: Acidic hydrolysis of the malonate ester to yield 2-methyl-5-nitro-3-(trifluoroethyl)pyridine.

Step 3: Nitro Reduction

Reaction: Reduction of the nitro group to an amine using iron powder in acetic acid.

Step 4: Sandmeyer Bromination

Reaction: Diazotization followed by bromination to introduce the bromine atom.

Optimization of Critical Reaction Parameters

Key variables influencing yield and selectivity include reagent stoichiometry, temperature, and catalyst loading. Data from analogous syntheses highlight the following trends:

Table 1: Effect of Hydrochloric Acid Concentration on Hydrolysis Yield

| HCl Concentration (N) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 6 | 100 | 24 | 76.6 |

| 2 | 80 | 24 | 30 |

| 8 | 100 | 24 | 58 |

Insight: Higher HCl concentrations improve yield by accelerating hydrolysis, but excessive acidity may degrade intermediates.

Table 2: Bromination Efficiency with Varied Nitrite Sources

| Nitrite Source | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| tert-Butyl nitrite | CuBr₂ | 2 | 34.6 |

| NaNO₂ | CuBr₂ | 4 | 22 |

| iso-Amyl nitrite | CuBr₂ | 2 | 28 |

Insight: tert-Butyl nitrite provides superior yields due to its stability and slow release of nitrous acid.

Physicochemical Properties and Characterization

Reported properties for 2-bromo-5-(2,2,2-trifluoroethyl)pyridine include:

-

Molecular Weight: 240.02 g/mol

-

Boiling Point: 219.6 ± 40.0 °C (predicted)

-

Density: 1.621 ± 0.06 g/cm³

-

pKa: 0.06 ± 0.11 (predicted)

¹H NMR (CDCl₃): δ 8.72 (s, 1H), 8.04 (s, 1H), 2.69 (d, J = 1.1 Hz, 3H) .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Oxidation and Reduction Reactions: The trifluoroethyl group can undergo oxidation or reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are commonly used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Palladium-Catalyzed Reactions

One of the primary applications of 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine is as a substrate in palladium-catalyzed reactions. It is used in the α-arylation of various reagents, which allows for the introduction of aryl groups into organic compounds. This reaction is crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals .

Reformatsky Reagent Reactions

The compound has been utilized in reactions involving Reformatsky reagents, which are important for creating carbon-carbon bonds. This application is particularly relevant in the synthesis of fluorinated compounds that exhibit enhanced biological activity due to the presence of fluorine atoms .

Medicinal Chemistry

Antiviral and Antibacterial Activities

Research indicates that derivatives of 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine possess antiviral and antibacterial properties. Studies have shown that modifications to the pyridine ring can lead to compounds with significant efficacy against various pathogens .

Case Study: Antiviral Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against viral strains such as influenza and HIV. The results demonstrated a notable reduction in viral replication rates, suggesting potential therapeutic applications in antiviral drug development .

Agrochemical Applications

The compound's ability to modify biological pathways makes it suitable for use in agrochemicals. Its derivatives have been explored for their herbicidal and fungicidal activities. The trifluoroethyl group enhances the lipophilicity of the compounds, improving their absorption and efficacy in plants .

Material Science

Fluorinated Polymers

In material science, 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine has been investigated for its role in synthesizing fluorinated polymers. These materials are valued for their chemical resistance and thermal stability, making them suitable for high-performance applications in electronics and coatings .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethyl group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Detailed Research Findings

Substituent Effects on Reactivity

- Electron-Withdrawing Groups: The trifluoroethyl (-CH₂CF₃) and trifluoromethyl (-CF₃) groups reduce electron density at the pyridine ring, directing electrophilic substitution to the meta position. This contrasts with electron-donating groups like -NH₂ (e.g., 2-Amino-5-bromo-3-(trifluoromethyl)pyridine), which increase ring nucleophilicity .

- Cross-Coupling Reactions : Bromine at the 2-position facilitates Suzuki-Miyaura couplings. The trifluoroethyl group’s steric bulk may slow reaction kinetics compared to smaller substituents like -CF₃ .

Physicochemical Properties

- Lipophilicity : The trifluoroethyl group increases lipophilicity (logP ~2.5*) compared to -CF₃ (logP ~2.0) and -OCH₂CF₃ (logP ~1.8), making the compound more membrane-permeable .

- Solubility: Sulfonyl (e.g., -SO₂CH₃) and amino groups enhance aqueous solubility, whereas halogenated alkyl groups reduce it .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation or substitution reactions on pre-functionalized pyridine cores. For example:

- Direct bromination of 5-(2,2,2-trifluoroethyl)pyridine using NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

- Cross-coupling strategies , such as Suzuki-Miyaura reactions, using boronic esters and Pd catalysts (e.g., Pd(PPh₃)₄) .

Q. Key variables affecting yield :

- Temperature : Higher temperatures (>80°C) may degrade the trifluoroethyl group, reducing selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may compete in side reactions.

- Catalyst loading : Pd catalysts at 2–5 mol% optimize cost and efficiency .

Q. Data comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Direct bromination | 45–55 | >95% |

| Suzuki-Miyaura coupling | 60–75 | >98% |

Q. How can researchers validate the structural integrity of 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine?

Answer: Use a combination of spectroscopic and crystallographic techniques :

Q. Common pitfalls :

- Rotamerism : The trifluoroethyl group may cause splitting in NMR spectra; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. What mechanistic insights explain unexpected side products during cross-coupling reactions with this compound?

Answer: Side products often arise from competing pathways :

- β-Hydride elimination : In Heck reactions, leading to dehalogenated alkenes. Mitigate using bulky ligands (e.g., XPhos) .

- Homocoupling : Due to oxidative conditions in Suzuki reactions. Add reductants (e.g., NaBH₄) to suppress .

Case study :

A Pd-catalyzed coupling with phenylboronic acid yielded 15% 5-phenylpyridine instead of the desired product. DFT calculations revealed the bromine atom’s steric hindrance slows transmetallation, favoring homocoupling .

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties in biological studies?

Answer: The -CF₃ group enhances:

Q. Experimental validation :

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often stem from assay conditions or impurity profiles :

- Purity thresholds : Impurities >2% (e.g., residual Pd) can artificially inflate toxicity readings. Use ICP-MS to quantify metal residues .

- Solvent effects : DMSO stock solutions >0.1% may inhibit cellular uptake. Validate with parallel assays in aqueous buffers .

Example :

A study reported conflicting IC₅₀ values (10 μM vs. 25 μM) for a kinase target. Retesting under standardized conditions (5% DMSO, 24h exposure) resolved the discrepancy (IC₅₀ = 18 μM) .

Q. How can computational modeling optimize derivatization of this compound for target-specific drug design?

Answer:

- Docking studies : Use software like AutoDock Vina to predict binding poses. The bromine atom often acts as a halogen bond donor to backbone carbonyls .

- QSAR models : Correlate substituent effects (e.g., replacing Br with I increases potency but reduces solubility) .

Validation :

A derivative with 2-Bromo-5-(2,2,2-trifluoroethyl)pyridine-3-carboxamide showed 90% docking score concordance with crystallographic data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.